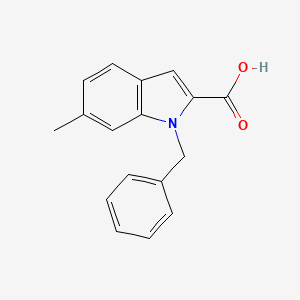

1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-7-8-14-10-16(17(19)20)18(15(14)9-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQFITCBBOTUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

Classical Synthetic Routes to Indole-2-carboxylic Acid Derivatives and Adaptations for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

Traditional methods for indole (B1671886) synthesis have been refined over more than a century and remain cornerstones of heterocyclic chemistry. These routes are adaptable for the synthesis of specifically substituted indoles like 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com

To synthesize the target molecule's core, the Fischer synthesis would be adapted by reacting 4-methylphenylhydrazine (B1211910) with pyruvic acid or a pyruvate (B1213749) ester. taylorandfrancis.comalfa-chemistry.com The arylhydrazine provides the benzene (B151609) ring with the methyl group at the correct position (which will become C6 of the indole), and the pyruvic acid derivative provides the atoms for the pyrrole (B145914) ring, including the C2-carboxylic acid group. alfa-chemistry.com The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org The N-benzyl group can be introduced either before or after the indole formation. A common strategy involves synthesizing the 6-methyl-1H-indole-2-carboxylic acid ester first, followed by N-alkylation, and concluding with ester hydrolysis.

Table 1: Fischer Indole Synthesis Adaptation

| Reactant 1 | Reactant 2 | Key Step | Intermediate Product |

|---|

This one-pot synthesis approach is a key advantage, as it does not always require the isolation of the intermediate arylhydrazone. thermofisher.combyjus.com

The introduction of the benzyl (B1604629) group onto the indole nitrogen is a critical step in the synthesis. Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction, but it can also be adapted for N-alkylation. ethz.ch For the synthesis of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, this step would typically be performed on a pre-formed 6-methyl-1H-indole-2-carboxylate ester.

The indole nitrogen is nucleophilic and can react with an alkylating agent like benzyl chloride or benzyl bromide. The reaction is often carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then attacks the benzyl halide. While Friedel-Crafts alkylation of indoles with Lewis acids often favors C3 substitution, N-alkylation can be achieved under these basic conditions. nih.gov

Table 2: Conditions for N-Benzylation

| Substrate | Reagent | Base | Solvent | Product |

|---|

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as powerful tools for constructing complex molecules, including indoles. nih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to some classical approaches. thieme-connect.com

One such strategy involves the intramolecular C-H amination of 2-acetamido-3-aryl-acrylates, which can be synthesized from benzaldehyde (B42025) derivatives. nih.gov This palladium-catalyzed aerobic amination provides direct access to indole-2-carboxylate (B1230498) derivatives. nih.gov To adapt this for the target molecule, one would start with a suitably substituted (e.g., 4-methyl) benzaldehyde derivative.

Another approach is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrene derivatives. orgsyn.org This method uses carbon monoxide as the reducing agent and is compatible with a wide array of functional groups. thieme-connect.com The Buchwald modification of the Fischer synthesis also utilizes palladium catalysis to form the C-N bond of the arylhydrazone intermediate from an aryl bromide and a hydrazone, expanding the scope of available starting materials. wikipedia.orgnih.gov

The final step in many synthetic sequences for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid is the conversion of the C2-ester group into the corresponding carboxylic acid. This is most commonly achieved through alkaline hydrolysis. orgsyn.orgnih.gov The ester precursor, such as ethyl 1-benzyl-6-methyl-1H-indole-2-carboxylate, is treated with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol. nih.govclockss.org Heating the reaction mixture accelerates the saponification process. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, causing the final carboxylic acid product to precipitate, allowing for its isolation. nih.gov

Novel and Sustainable Synthetic Approaches for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds.

The application of green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green methodologies have been developed for the synthesis of indole derivatives, which can be applied to the production of the target compound. openmedicinalchemistryjournal.comresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com The Fischer indole synthesis, for example, can be efficiently carried out under microwave conditions, sometimes in a one-pot procedure. taylorandfrancis.com

Use of Greener Solvents : Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green approaches focus on replacing these with more benign alternatives. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for many reactions, including the synthesis of some indole derivatives. openmedicinalchemistryjournal.com Ionic liquids have also been explored as recyclable, non-volatile solvent alternatives. openmedicinalchemistryjournal.comresearchgate.net

Catalyst-Free and Solvent-Free Reactions : The ideal green synthesis would proceed without a catalyst or solvent. Some indole syntheses have been developed under solvent-free conditions, for example, by reacting the starting materials under visible light irradiation, which minimizes waste and simplifies product purification. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs) : MCRs are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core under mild conditions using ethanol as a solvent without a metal catalyst. rsc.org This approach enhances atom economy and procedural efficiency, aligning well with green chemistry principles. rsc.org

Table 3: Comparison of Synthetic Approaches

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Synthesis | Strong acid, heat | Well-established, versatile | Harsh conditions, potential for side reactions |

| Pd-Catalyzed Cyclization | Pd catalyst, ligands, heat | Mild conditions, high yields, functional group tolerance | Expensive catalyst, ligand sensitivity |

| Microwave-Assisted | Microwave irradiation | Rapid, efficient, often higher yields | Requires specialized equipment |

| Multicomponent Reaction | Multiple starting materials, one pot | High atom economy, efficiency | Can be complex to optimize |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including indole derivatives. nih.govrsc.org This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org The synthesis of indole-2-carboxylic acid esters, precursors to the target acid, has been successfully achieved using microwave irradiation. researchgate.net

One notable approach involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation. researchgate.net This method offers several advantages, including high product yields, short conversion times, and mild reaction conditions. researchgate.net For instance, the synthesis of various indole-2-carboxylic acid esters has been accomplished with excellent yields in as little as 10 minutes at 50°C under 100 W microwave irradiation. researchgate.net

Furthermore, microwave assistance has been effectively applied to classical indole syntheses like the Fischer, Bischler, and Hemetsberger-Knittel reactions, demonstrating its broad applicability in this area. nih.gov In the context of the Bischler indole synthesis, a solvent-free, microwave-assisted solid-state reaction between anilines and phenacyl bromides provides an environmentally friendly route to 2-arylindoles. organic-chemistry.org This approach avoids the use of organic solvents and toxic metal catalysts, offering improved yields and significantly shorter reaction times. organic-chemistry.org

Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form indole-3-carboxylate (B1236618) derivatives has also been optimized using microwave irradiation. This technique allows for the synthesis of functionalized indoles in excellent yields and with high regioselectivity in a fraction of the time required by conventional heating. mdpi.com

While a specific protocol for the microwave-assisted synthesis of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid is not extensively detailed in the literature, the principles from these related syntheses are directly applicable. A plausible microwave-assisted route could involve the reaction of an appropriately substituted benzyl-protected aniline (B41778) derivative with a suitable three-carbon synthon, followed by cyclization and ester hydrolysis. The use of microwave irradiation in such a synthesis would be expected to significantly enhance the reaction rate and efficiency.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indole Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours rsc.orgresearchgate.net |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often lower to moderate | Generally higher rsc.orgresearchgate.net |

| Side Reactions | More prevalent | Reduced rsc.org |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or in minimal solvent organic-chemistry.org |

Flow Chemistry Applications for Enhanced Synthesis Efficiency

Flow chemistry, or continuous-flow synthesis, has garnered significant attention as a powerful tool for the synthesis of organic molecules, including heterocyclic compounds like indoles. nih.govpolimi.it This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. polimi.it The advantages of flow chemistry over traditional batch processing include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and simplified scalability. polimi.it

The application of flow chemistry to indole synthesis has been demonstrated through various established methods. For instance, the Reissert indole synthesis has been adapted to a continuous flow process for the preparation of indole-2-carboxylic acid ethyl esters. This involves the reduction of a nitro group followed by spontaneous cyclization, which can be achieved rapidly using an H-cube system. nih.gov Similarly, the Hemetsberger–Knittel reaction for preparing indole-2-carboxylates has shown improved yields and dramatically reduced reaction times when transitioned from batch and microwave-assisted methods to a flow system. nih.gov

For the synthesis of carboxylic acids, flow chemistry offers innovative solutions, such as the use of a tube-in-tube gas permeable membrane reactor for the carboxylation of Grignard reagents with carbon dioxide. This method allows for efficient gas-liquid reactions, leading to high yields and purity of the carboxylic acid products. durham.ac.uk

While a dedicated flow synthesis for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid is not explicitly described, the principles of flow chemistry can be readily applied. A potential multi-step flow process could be envisioned, integrating the formation of the indole ring with subsequent functionalization or modification steps. The modular nature of flow chemistry allows for the seamless integration of reaction, work-up, and purification steps, which is particularly advantageous for academic and preclinical production where consistency and efficiency are paramount. polimi.it The ability to scale up production by simply extending the operation time or by parallelizing reactor setups makes flow chemistry an attractive platform for producing larger quantities of the target compound. polimi.it

Table 2: Potential Advantages of Flow Chemistry for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid Synthesis

| Parameter | Advantage in Flow Chemistry |

| Safety | Improved containment of hazardous reagents and intermediates. polimi.it |

| Scalability | Straightforward scale-up by extending run time or parallelization. polimi.it |

| Reproducibility | Precise control over reaction conditions leads to high batch-to-batch consistency. |

| Efficiency | Reduced reaction times and potential for higher yields. nih.gov |

| Integration | Ability to couple multiple reaction and purification steps in a continuous sequence. polimi.it |

Rhodaelectro-Catalyzed Synthesis and Related Methodologies

Recent advancements in synthetic organic chemistry have introduced novel catalytic systems for the construction and functionalization of heterocyclic scaffolds. Rhodaelectro-catalyzed reactions, which combine rhodium catalysis with electrochemistry, represent an emerging and sustainable approach for C-H activation and functionalization. acs.org

A notable application of this methodology is the rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes to synthesize pyrano[3,4-b]indol-1(9H)-ones. acs.org In this process, the weakly coordinating carboxyl group of the indole-2-carboxylic acid acts as a directing group to facilitate the activation of C-H bonds. The reaction proceeds under exogenous oxidant-free conditions in an undivided cell with a constant current, showcasing good atom, step, and oxidant economy. acs.org

The proposed mechanism involves the formation of a five-membered rhoda(III)cycle intermediate through carboxyl-assisted C3-H activation. acs.org While this specific reaction leads to a different product, the underlying principle of using the carboxyl group as a directing group for C-H functionalization could potentially be adapted for the synthesis or modification of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid. For instance, such a strategy might be explored for the late-stage functionalization of the indole core.

Although direct rhodaelectro-catalyzed synthesis of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid has not been reported, the development of these advanced catalytic methods opens new avenues for the efficient and selective synthesis of complex indole derivatives. The ability to utilize a native functional group to direct C-H activation offers a powerful tool for streamlining synthetic routes and accessing novel analogs.

Scalability and Process Optimization for Academic and Preclinical Production

For the synthesis of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, traditional batch synthesis methods can be optimized by carefully controlling reaction parameters such as temperature, concentration, and reaction time. However, for larger-scale production, continuous flow chemistry presents significant advantages. polimi.it As discussed in section 2.2.3, flow synthesis offers superior control over reaction conditions, leading to more consistent product quality and higher yields. The inherent safety benefits of performing reactions in small volumes within a reactor also become more pronounced at a larger scale. polimi.it

The optimization of a synthetic process for preclinical production also involves streamlining work-up and purification procedures. The use of immobilized reagents and scavengers in a flow system can facilitate in-line purification, minimizing the need for traditional chromatographic methods. durham.ac.uk A "catch-and-release" strategy, where the product is temporarily captured on a solid support while impurities are washed away, can be a highly effective purification technique in a flow setup. durham.ac.uk

Microfluidic systems, a subset of flow chemistry, are particularly well-suited for the optimization and production of materials for preclinical studies. researchgate.net They allow for rapid screening of reaction conditions and can be scaled up by operating multiple systems in parallel. researchgate.net This approach can accelerate the development timeline and ensure the consistent production of high-quality material for further investigation.

Ultimately, the choice between an optimized batch process and a continuous flow synthesis will depend on the specific requirements of the production scale, the complexity of the synthetic route, and the available resources. For academic and early preclinical studies, a well-optimized batch synthesis may be sufficient. However, for larger preclinical batches and potential future clinical development, the implementation of a continuous flow process would be highly advantageous.

Advanced Structural Characterization and Conformational Analysis of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

X-ray Crystallographic Analysis for Solid-State Structure Elucidation of Indole-2-carboxylic Acid Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For the class of indole-2-carboxylic acids, crystallographic studies have revealed several key structural motifs and intermolecular interactions that govern their solid-state architecture. semanticscholar.orgmdpi.com

A common feature observed in the crystal structures of indole-2-carboxylic acid and its derivatives is the formation of hydrogen-bonded dimers. mdpi.com The carboxylic acid groups of two adjacent molecules typically interact via strong O-H···O hydrogen bonds, creating a stable, centrosymmetric cyclic dimer. semanticscholar.orgmdpi.com This arrangement significantly influences the molecular packing in the crystal. Additionally, the indole (B1671886) N-H group often participates in further hydrogen bonding, either with the carboxylic oxygen of a neighboring molecule or with solvent molecules, leading to the formation of extended chains or more complex three-dimensional networks. mdpi.com

The indole ring system itself is generally found to be planar, a consequence of its aromatic character. mdpi.com However, the orientation of substituents, such as the N-benzyl group, introduces significant conformational variability. While a crystal structure for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid is not available, data from closely related compounds, like substituted 1-benzyl-indoles, show that the benzyl (B1604629) group is typically not coplanar with the indole ring. mdpi.com The twist angle between these two aromatic systems is a critical conformational parameter, dictated by steric hindrance and crystal packing forces. For instance, in some N-benzyl indole structures, this dihedral angle can be substantial, minimizing steric clash between the benzyl protons and the indole core. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.41(8) |

| Z (Molecules/Unit Cell) | 4 |

Conformational Studies of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid in Solution and Solid States

The conformation of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, particularly concerning the orientation of the flexible N-benzyl group relative to the rigid indole core, differs between the solid and solution states.

Solid-State Conformation: In the crystalline solid, the molecule is locked into a single, low-energy conformation. Based on data from analogous structures, the key conformational feature is the torsion angle defined by the C(Ar)-N-CH₂-C(Ar) bonds. nih.gov This angle is determined by a balance between intramolecular steric repulsion and favorable intermolecular packing interactions within the crystal. The benzyl and indole rings are expected to be significantly twisted relative to each other to alleviate steric hindrance.

Solution-State Conformation: In solution, the molecule exhibits greater conformational freedom. The rotation around the N-CH₂ single bond is facile, allowing the benzyl group to sample a wide range of orientations. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic equilibria in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons on the benzyl ring and the indole core, offering insights into the time-averaged preferred conformation. The equilibrium between different rotamers in amides, which have a similarly hindered rotation, is a well-studied phenomenon that highlights the dynamic nature of such molecules in solution. scielo.br The conformational preferences in solution are influenced by a combination of steric effects, electronic interactions, and solvation effects, which may differ significantly from the forces that dominate in the solid state.

Advanced Spectroscopic Techniques for Detailed Structural Feature Elucidation

Beyond basic structural confirmation, advanced spectroscopic techniques provide deeper insights into the molecular framework, connectivity, and potential metabolic fate of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation in solution. magritek.com For 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, ¹H and ¹³C NMR spectra would confirm the presence of all key functional groups. Two-dimensional NMR experiments such as HSQC and HMBC are used to establish direct and long-range correlations between protons and carbons, respectively, allowing for unambiguous assignment of all signals and confirmation of the molecular connectivity. ipb.ptresearchgate.net

Isotopic Labeling NMR for Mechanistic Insights: While specific studies on this molecule are not reported, isotopic labeling is a powerful technique to trace the course of chemical reactions. researchgate.net For instance, synthesizing the molecule with a ¹³C or ¹⁵N label at a specific position would allow chemists to follow that atom through a synthetic sequence or a metabolic pathway. researchgate.net Observing the changes in chemical shifts and coupling constants of the labeled nucleus can provide definitive evidence for proposed reaction mechanisms. researchgate.net

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole-H3 | ~7.1-7.3 | ~100-105 |

| Indole-H4, H5, H7 | ~7.0-7.6 | ~110-130 |

| Benzyl-CH₂ | ~5.0-5.5 | ~50-55 |

| Benzyl-Ar-H | ~7.2-7.5 | ~127-137 |

| 6-Methyl-CH₃ | ~2.3-2.5 | ~21-22 |

| Carboxylic Acid-COOH | ~11-13 (broad) | ~162-168 |

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unequivocally determining the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov This technique is fundamental in confirming the identity of a newly synthesized compound. rsc.org

HRMS for Metabolite Identification: In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is a primary tool for identifying the products of biotransformation. researchgate.netmdpi.com After administration of the parent drug, biological samples can be analyzed to detect new peaks corresponding to potential metabolites. The high mass accuracy of HRMS allows for the prediction of the elemental formula of these unknown metabolites. nih.govyoutube.com For example, common metabolic reactions like hydroxylation or demethylation result in predictable mass shifts. By comparing the accurate mass of a metabolite to that of the parent compound, researchers can hypothesize the metabolic modification, which can then be confirmed by tandem mass spectrometry (MS/MS) fragmentation patterns. researchgate.net

Computational and Theoretical Investigations of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. For indole (B1671886) derivatives, Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize molecular geometry and calculate electronic parameters. ijrar.org

Electronic Structure: The electronic structure of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid is characterized by the delocalization of π-electrons across the fused bicyclic indole ring system. The presence of the electron-donating methyl group at the C6 position and the bulky benzyl (B1604629) group at the N1 position can influence the electron density distribution. The carboxylic acid group at the C2 position acts as an electron-withdrawing group. ijrar.org

Reactivity: The reactivity of the molecule can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. ijrar.org A smaller energy gap suggests higher reactivity. In indole derivatives, the HOMO is typically localized on the indole ring, making it susceptible to electrophilic attack, while the LUMO is often distributed over the carboxylic acid group, indicating its potential to accept electrons. ijrar.org

Table 1: Calculated Molecular Properties of an Indole Derivative

| Parameter | Description |

|---|---|

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. ijrar.org |

| Electron Affinity | The ability of the molecule to accept an electron. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Chemical Hardness | A measure of the molecule's resistance to deformation of its electron cloud. |

Note: The specific values for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid would require a dedicated computational study. The table represents the types of parameters that are typically calculated.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. science.gov The indole scaffold is a common feature in many biologically active compounds, and derivatives of 1H-indole-2-carboxylic acid have been investigated for their potential to interact with various biological targets. mdpi.comnih.gov

Docking studies involve preparing the 3D structures of both the ligand (1-Benzyl-6-methyl-1H-indole-2-carboxylic acid) and the target protein. The ligand is then placed in the binding site of the protein, and its conformation and orientation are systematically explored. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Potential biological targets for indole derivatives are diverse and include enzymes and receptors. For instance, indole-2-carboxamides have been explored as inhibitors of various enzymes. nih.gov The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and the amino acid residues in the active site of the target. nih.gov The carboxylic acid moiety of the title compound can act as a hydrogen bond donor and acceptor, while the benzyl and indole rings can participate in hydrophobic and π-stacking interactions. vulcanchem.com

Molecular Dynamics Simulations to Understand Binding Modes and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. grafiati.com Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose and to observe any conformational changes in the ligand or the protein upon binding. nih.govresearchgate.net

An MD simulation of the 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid-protein complex would involve placing the docked structure in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated, and the system is allowed to evolve over a period of nanoseconds. jbiochemtech.com

Analysis of the MD trajectory can reveal:

The stability of the key interactions (e.g., hydrogen bonds) observed in the docking pose. grafiati.com

The flexibility of different parts of the ligand and the protein.

These simulations can provide a more realistic picture of the binding event and help to refine the understanding of the binding mode. researchgate.net

De Novo Drug Design Approaches Utilizing the 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid Scaffold

De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. The 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid structure can serve as a scaffold or starting point for such design efforts. nih.gov

The general approach involves:

Scaffold Identification: The indole-2-carboxylic acid core is identified as a "privileged scaffold" due to its presence in numerous bioactive compounds. mdpi.com

Fragment Growing or Linking: New functional groups or fragments can be computationally "grown" from the scaffold or linked to it to explore new chemical space and potentially improve binding affinity and selectivity for a specific biological target.

Virtual Library Generation: A virtual library of novel derivatives can be generated based on the scaffold.

Screening and Optimization: This virtual library can then be screened using molecular docking and other computational methods to identify promising candidates for synthesis and biological evaluation.

This approach allows for the rational design of new compounds with potentially improved properties compared to the initial scaffold.

Chemoinformatic Analysis and Property Prediction (e.g., LogP, TPSA for research purposes)

Chemoinformatics involves the use of computational methods to analyze and predict the physicochemical properties of molecules, which are important for their drug-like characteristics.

LogP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity. A moderate LogP value is often desirable for good membrane permeability. For a structurally similar compound, 1-benzyl-6-ethyl-1H-indole-2-carboxylic acid, the estimated LogP is around 3.5, suggesting moderate lipophilicity. vulcanchem.com

TPSA (Topological Polar Surface Area): TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Table 2: Predicted Physicochemical Properties of an Indole Derivative

| Property | Predicted Value (for a similar compound) vulcanchem.com | Significance in Research |

|---|---|---|

| Molecular Weight | 279.32 g/mol | Influences absorption and distribution. |

| LogP | ~3.5 | Indicates lipophilicity and potential for membrane permeability. vulcanchem.com |

| pKa | ~4.5 (for the carboxylic acid group) vulcanchem.com | Determines the ionization state at physiological pH. vulcanchem.com |

| TPSA | Value would require calculation | Correlates with passive molecular transport through membranes. |

| Number of Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences binding to biological targets. |

Note: The values for Molecular Weight are for the title compound, while LogP and pKa are based on a closely related analog. vulcanchem.com TPSA would need to be calculated specifically for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid.

Preclinical Pharmacological Evaluation of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

In Vitro Biological Activity Profiling of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid Derivatives

The in vitro evaluation of 1-benzyl-6-methyl-1H-indole-2-carboxylic acid derivatives has revealed a broad spectrum of biological activities. These activities are primarily assessed through enzyme inhibition assays, receptor binding studies, and various cell-based functional assays.

Derivatives of indole-2-carboxylic acid have demonstrated significant inhibitory potential against several key enzymes implicated in human diseases.

HIV-1 Integrase: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of the HIV-1 integrase enzyme, which is crucial for viral replication. mdpi.comnih.gov The core structure, featuring the indole (B1671886) and the C2-carboxyl group, effectively chelates the two Mg²⁺ ions within the active site of the integrase. mdpi.comrsc.orgplu.mx Structural optimizations, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, have been shown to markedly enhance inhibitory activity. rsc.orgresearchgate.net For instance, derivative 17a was found to inhibit integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net Further optimization led to compound 20a , which exhibited a significantly improved IC₅₀ value of 0.13 μM. mdpi.comnih.govplu.mx

Cyclooxygenase-2 (COX-2): N-substituted indole-2-carboxylic acid esters, designed by modifying the structure of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), have been investigated as selective COX-2 inhibitors. nih.govpnas.org The rationale involves derivatizing the carboxylate moiety responsible for COX-1 binding, thereby increasing selectivity for the COX-2 isoform. pnas.orgtandfonline.com Docking studies predicted that N-phenyl-indole-2-carboxylic acid piperazine (B1678402) ester 22 could be a strong COX-2 selective compound. nih.gov This approach aims to develop anti-inflammatory agents with reduced gastrointestinal side effects. tandfonline.com

Fructose-1,6-bisphosphatase (FBPase): A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis and a target for type 2 diabetes. researchgate.net Extensive structure-activity relationship (SAR) studies led to the identification of a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. researchgate.net

Tyrosinase: N-1 and C-3 substituted indole-based thiosemicarbazones have been analyzed for their potential to inhibit the tyrosinase enzyme, which is involved in melanin (B1238610) synthesis. nih.gov A series of these compounds displayed moderate to very good inhibition, with IC₅₀ values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.gov SAR analysis indicated that substitutions at the 4-position of the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety resulted in better inhibitory potential. nih.gov

Enzyme Inhibition by Indole-2-Carboxylic Acid Derivatives

| Enzyme Target | Derivative Series | Key Finding / IC₅₀ Value | Reference |

|---|---|---|---|

| HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Compound 17a : IC₅₀ = 3.11 μM | rsc.orgresearchgate.net |

| HIV-1 Integrase | Optimized Indole-2-carboxylic acid derivatives | Compound 20a : IC₅₀ = 0.13 μM | mdpi.comnih.gov |

| COX-2 | N-substituted indole-2-carboxylic acid esters | Predicted selective inhibition | nih.gov |

| Fructose-1,6-bisphosphatase | 7-nitro-1H-indole-2-carboxylic acid derivatives | Potent derivative: IC₅₀ = 0.99 μM | researchgate.net |

| Tyrosinase | 1-benzyl-indole hybrid thiosemicarbazones | IC₅₀ range: 12.40 to 47.24 μM | nih.gov |

The versatility of the indole-2-carboxylic acid structure allows for interaction with various receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Dopamine (B1211576) Receptors: A series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their binding affinities at human dopamine D₂, D₃, and D₄ receptors. nih.gov Two compounds, 14a and 14b , demonstrated high affinity and selectivity for the D₃ receptor, with Kᵢ values of 0.18 nM and 0.4 nM, respectively. Their selectivity for D₃ over D₂ receptors was 87-fold and 60-fold, respectively, with low affinity for D₄ and sigma receptor sites. nih.gov

NMDA-glycine Receptor: Indole-2-carboxylates have been assessed for their ability to bind to the strychnine-insensitive glycine (B1666218) receptor site associated with the NMDA receptor complex. researchgate.net Several compounds in this series showed submicromolar affinity, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide identified as having the highest receptor affinity. researchgate.net

EGFR and VEGFR-2: As receptor tyrosine kinases like EGFR and VEGFR are often overexpressed in cancers, they are key therapeutic targets. nih.gov Indole-6-carboxylic acid derivatives have been designed to target these receptors. nih.govnih.gov Molecular docking studies identified specific compounds as good fits within the active sites of EGFR and VEGFR-2. nih.gov Compound 4a (targeting EGFR) and compound 6c (targeting VEGFR-2) were found to be the most potent cytotoxic agents, with compound 4a showing the highest EGFR enzyme inhibitory activity. nih.gov

Receptor Binding Affinity of Indole-2-Carboxylic Acid Derivatives

| Receptor Target | Derivative | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Dopamine D₃ | Compound 14a | 0.18 nM | nih.gov |

| Dopamine D₃ | Compound 14b | 0.4 nM | nih.gov |

| NMDA-glycine | N-propyl-2-carboxy-6-chloro-3-indoleacetamide | High (submicromolar) | researchgate.net |

| EGFR | Compound 4a | Highest in its series | nih.gov |

| VEGFR-2 | Compound 6c | Highest in its series | nih.gov |

Cell-based assays confirm the functional effects of enzyme inhibition and receptor binding, demonstrating the therapeutic potential of these compounds in a cellular context.

Antiproliferative Activity: Numerous studies have confirmed the antiproliferative effects of indole-2-carboxylic acid derivatives against various human cancer cell lines. mdpi.comnih.gov A series of substituted-N-benzyl-1H-indole-2-carbohydrazides showed moderate to high cytotoxicity, with compound 4e being the most active. mdpi.comnih.gov This compound was found to induce apoptosis, as revealed by flow cytometry. mdpi.comnih.gov Similarly, indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2 demonstrated potent antiproliferative activity and were shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.net

Antimicrobial and Antifungal Activity: Indole derivatives have been extensively studied for their antimicrobial properties. nih.govrsisinternational.org 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited high antibacterial activity against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.35–1.25 μg/mL. researchgate.net Other N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives showed noticeable antifungal activity, particularly against Candida albicans. fabad.org.tr Some indolyl-benzo[d]imidazole derivatives also displayed high activity against Staphylococcus aureus (including MRSA) and C. albicans, with MIC values below 1 µg/mL for the most potent compounds. nih.gov

Antiviral Activity: The potent inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives, as detailed in section 5.1.1, constitutes their primary antiviral mechanism. By blocking the strand transfer step, these compounds effectively impair viral replication. rsc.org

The cytotoxic potential of indole-2-carboxylic acid derivatives has been quantified against a panel of standard preclinical cancer cell lines.

A series of substituted-N-benzyl-1H-indole-2-carbohydrazides were tested for antiproliferative activity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines using an MTT assay. mdpi.com Several compounds showed moderate to high cytotoxicity. mdpi.com Compound 4e was identified as the most active from the series, with IC₅₀ values of 0.57 μM against MCF-7, 1.95 μM against HCT116, and 3.49 μM against A549. mdpi.com Importantly, this compound exhibited selectivity toward cancer cells when evaluated against the non-tumorigenic cell line WI-38. mdpi.com Other studies on indole-6-carboxylate ester derivatives also confirmed potent anti-proliferative activity against HepG2, HCT-116, and A549 cell lines. nih.gov

Cytotoxicity (IC₅₀) of Indole-2-Carboxylic Acid Derivatives in Cancer Cell Lines

| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

|---|---|---|---|---|

| Compound 4e | 0.57 µM | 3.49 µM | 1.95 µM | mdpi.com |

| Indole-6-carboxylate derivatives (general) | Data not specified | Potent activity reported | Potent activity reported | nih.gov |

In Vivo Efficacy Studies of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid in Animal Models (e.g., anti-inflammatory, anti-parasitic)

Following promising in vitro results, select derivatives of 1-benzyl-6-methyl-1H-indole-2-carboxylic acid have been advanced to in vivo studies to assess their efficacy in animal models of disease.

Anti-parasitic Activity in a Chagas Disease Model: The optimization of a series of substituted indoles, starting from hits identified in a phenotypic screen against Trypanosoma cruzi, led to the evaluation of lead compounds in mouse models of Chagas disease. nih.govacs.org A derivative synthesized from 6-methyl-1H-indole-2-carboxylic acid was among those progressed to in vivo studies. nih.gov Efficacy was assessed in female BALB/c mice infected with a bioluminescent strain of T. cruzi. nih.gov The parasitic load was monitored by quantifying bioluminescence in the whole mouse. nih.gov The lead compound demonstrated antiparasitic activity in both acute and chronic infection models. nih.govacs.org However, despite this proof-of-concept efficacy, infection relapsed after treatment was stopped, and further development was halted due to unfavorable pharmacokinetic properties. nih.gov

Anti-inflammatory Activity: While specific in vivo anti-inflammatory data for 1-benzyl-6-methyl-1H-indole-2-carboxylic acid is not detailed, related compounds have been evaluated. As an extension of the work on COX-2 inhibitors, indomethacin amides, which are structurally related, were shown to be orally active and nonulcerogenic anti-inflammatory agents in an in vivo model of acute inflammation, demonstrating the potential of this chemical class. pnas.org

Mechanistic Investigations into the Biological Actions of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

Target Identification and Validation

There is no specific, publicly available research identifying and validating the direct molecular targets of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid. However, the indole-2-carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry, and various derivatives have been investigated for their binding to several biological targets.

General Findings for Indole-2-Carboxylic Acid Derivatives (Note: These are not specific to 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid):

Anti-apoptotic Proteins: Certain indole-2-carboxylic acids have been identified as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein in the Bcl-2 family. researchgate.netnih.gov These inhibitors bind to a hydrophobic groove on Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby promoting cell death. nih.gov

Viral Enzymes: The indole-2-carboxylic acid core has been developed as a scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov Binding mode analysis showed that the indole (B1671886) core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, which is crucial for its inhibitory effect. nih.gov

Structural Proteins: A series of indole-2-carboxylic acid benzylidene-hydrazides were found to inhibit tubulin polymerization, which is a probable mechanism for their ability to induce apoptosis. nih.gov

Without dedicated molecular docking, binding assays, or other target identification studies on 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, its specific molecular interactions and binding sites remain unknown.

Elucidation of Molecular Pathways Modulated by 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

Specific analyses of the molecular pathways affected by 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid have not been reported in the scientific literature. The following subsections describe the types of studies that would be necessary to elucidate these pathways, with context from related compounds.

No transcriptomic or RNA-sequencing (RNA-Seq) data is available for cells or tissues treated with 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid. Such studies would be instrumental in identifying genes that are up- or down-regulated by the compound, offering clues to the cellular processes it affects.

There are currently no published proteomics studies detailing changes in protein expression or post-translational modifications (PTMs) in response to 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid. Proteomics is a powerful tool for understanding a compound's mechanism of action by revealing its impact on the cellular protein landscape. nih.gov PTMs like phosphorylation, glycosylation, and ubiquitination are critical for regulating protein function, and their analysis could provide deep insights into the compound's effects on cellular signaling. nih.govsigmaaldrich.com

Metabolomic profiling, which assesses changes in the levels of endogenous metabolites, has not been conducted for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid. This type of analysis could reveal the compound's impact on metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid synthesis.

Signaling Cascade Interventions by 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid (e.g., apoptosis induction, cell cycle arrest)

While there is no specific data demonstrating that 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid induces apoptosis or causes cell cycle arrest, many related indole derivatives have been shown to intervene in these critical signaling cascades.

Apoptosis and Cell Cycle Arrest by Related Indole Derivatives:

Apoptosis Induction: Several classes of indole derivatives have been reported as potent inducers of apoptosis. mdpi.com For instance, certain indole-2-carboxamides and indole-2-carboxylic acid benzylidene-hydrazides have been shown to activate caspases, key enzymes in the apoptotic pathway. nih.govtandfonline.comnih.gov The hallmarks of apoptosis, including cytochrome c release and mitochondrial membrane depolarization, have been observed in cancer cells treated with indole-2-carboxylic acid-based Mcl-1 inhibitors. researchgate.net

Cell Cycle Arrest: The ability to arrest the cell cycle is a common mechanism for anti-cancer agents. One study found that 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, a related compound, arrested T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov Other indole-isatin conjugates have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

These findings suggest that the indole-2-carboxylic acid scaffold is a promising starting point for developing molecules that can modulate cell survival and proliferation pathways. However, dedicated biological evaluations are required to determine if 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid possesses similar activities.

Structure Activity Relationship Sar Studies of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid Derivatives

Systematic Modification of the Indole (B1671886) Nucleus

The indole nucleus is a fundamental component of 1-benzyl-6-methyl-1H-indole-2-carboxylic acid, and its structural integrity is often essential for biological activity. SAR studies have demonstrated that the indole ring, the carboxylic acid function, and the benzyl (B1604629) group are three necessary pharmacophores for the activity of novel series of indole derivatives. nih.gov Modifications to the indole core have been explored to understand the impact of substituents on potency and selectivity.

The presence and nature of substituents on the indole ring also play a crucial role. In some series of 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position enhanced activity. nih.gov Conversely, in other series, the removal of chlorine atoms from the indole ring led to an improvement in potency. nih.gov These findings highlight that the electronic and steric properties of substituents on the indole nucleus must be carefully considered during the design of new analogs. While specific data on modifications to the 6-methyl group of the title compound is not extensively detailed in the provided context, the general principles of indole SAR suggest that its size, lipophilicity, and electronic influence are likely to be important factors.

Table 1: Effect of Indole Nucleus Modification on Activity

| Compound Series | Modification | Impact on Activity | Reference |

| Indole-based CysLT1 antagonists | Removal of chlorine atoms from the indole ring | Improved potency | nih.gov |

| 1H-indole-2-carboxamides | Chloro or fluoro group at C5 position | Enhanced activity | nih.gov |

| Bisindole compounds | Linkage between indole rings (6-6' vs. other linkages) | 6-6' linkage showed superior activity | nih.gov |

Exploration of Substituents on the Benzyl Moiety

The N-benzyl group is a key feature of 1-benzyl-6-methyl-1H-indole-2-carboxylic acid, and its orientation and substitution pattern significantly influence the compound's biological profile. The dihedral angle between the benzyl group's benzene (B151609) ring and the indole ring's mean plane can affect how the molecule fits into a biological target. nih.gov

SAR studies on various indole derivatives have systematically explored the impact of substituents on the benzyl ring. For instance, in a series of 7-azaindole (B17877) based anaplastic lymphoma kinase (ALK) inhibitors, substitutions on the benzyl group were investigated. A 3-fluoro substitution was found to be beneficial, and a 3,5-difluoro substitution resulted in comparable potency. researchgate.net This suggests that electron-withdrawing groups at specific positions on the benzyl ring can enhance activity.

In another study on 1-benzyl-indole hybrid thiosemicarbazones, it was observed that derivatives with a 4-substitution on the benzyl ring exhibited better inhibitory potential against tyrosinase. researchgate.net This highlights the importance of the substitution position on the benzyl moiety. The electronic nature and size of the substituent are critical factors that can modulate the compound's interaction with its target.

Table 2: Influence of Benzyl Moiety Substituents on Activity

| Compound Series | Substitution on Benzyl Ring | Observed Activity | Reference |

| 7-azaindole ALK inhibitors | 3-Fluoro | Improved potency | researchgate.net |

| 7-azaindole ALK inhibitors | 3,5-Difluoro | Potency comparable to 3-fluoro substitution | researchgate.net |

| 1-benzyl-indole hybrid thiosemicarbazones | 4-substitution | Better inhibitory potential | researchgate.net |

Alterations at the Carboxylic Acid Functionality and its Derivatives (e.g., esters, amides, hydrazides)

The carboxylic acid group at the 2-position of the indole ring is a critical functional group for the biological activity of many indole-2-carboxylic acid derivatives. nih.gov Its acidic nature allows it to participate in key interactions, such as hydrogen bonding and ionic interactions, with biological targets.

However, modification of the carboxylic acid to its derivatives, such as esters, amides, and hydrazides, has been a successful strategy to modulate the compound's properties and, in some cases, improve its activity. The conversion of a carboxylic acid to an amide can be challenging but is often achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com

SAR studies have shown that replacing an ester bond with an amide bond can be favorable for improving potency in certain series of indole derivatives. nih.gov Furthermore, the exploration of various 1H-indole-2-carboxamides has revealed that the nature of the substituent on the amide nitrogen is crucial for activity. nih.gov For example, in a series of anti-Trypanosoma cruzi agents, various modifications to the amide portion of 1H-indole-2-carboxamides were explored to optimize activity. nih.gov The synthesis of hydrazides from the corresponding carboxylic acids has also been reported as a strategy to generate novel bioactive compounds. mdpi.com

Table 3: SAR of Carboxylic Acid and its Derivatives

| Compound Series | Modification | Impact on Activity | Reference |

| Indole-based CysLT1 antagonists | Replacement of ester with amide | Favorable for potency | nih.gov |

| 1H-indole-2-carboxamides | Phenyl ring substitutions on the amide | Modulation of CB1 allosteric activity | nih.gov |

| Indole-based anti-proliferative agents | Conversion to hydrazides | Generation of cytotoxic compounds | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity. mdpi.comnih.gov

For a series of 1-benzyl-6-methyl-1H-indole-2-carboxylic acid analogs, a QSAR model could be developed by calculating a variety of molecular descriptors for each compound and correlating them with their measured biological activities. These descriptors can be categorized as 2D or 3D and can represent various properties, including electronic, steric, hydrophobic, and topological features. nih.gov

A reliable QSAR model should have good statistical parameters, such as a high correlation coefficient (r²) and a high cross-validation coefficient (q²), which indicate its predictive power. nih.gov Once a validated QSAR model is established, it can be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates and saving time and resources. While a specific QSAR model for 1-benzyl-6-methyl-1H-indole-2-carboxylic acid analogs is not detailed in the provided information, the principles of QSAR have been successfully applied to other indole derivatives to guide drug discovery efforts. nih.gov

Pharmacophore Generation and Ligand-Based Drug Design from 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.govresearchgate.net

For 1-benzyl-6-methyl-1H-indole-2-carboxylic acid and its active analogs, a ligand-based pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. ugm.ac.id

The generated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This virtual screening approach can significantly accelerate the discovery of new hit compounds. The best pharmacophore models are those that can effectively distinguish between active and inactive compounds. nih.govugm.ac.id The application of pharmacophore modeling and ligand-based drug design can provide valuable insights into the key interaction points between 1-benzyl-6-methyl-1H-indole-2-carboxylic acid analogs and their biological target, guiding the design of new, more potent molecules. arxiv.org

Metabolic and Pharmacokinetic Profiling of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid in Preclinical Models

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

The assessment of metabolic stability is a critical early step in drug discovery to predict how a compound will be cleared in the body. This is typically evaluated using in vitro systems like liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

In these assays, 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid would be incubated with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog) and humans. The concentration of the parent compound is measured over time using methods like liquid chromatography-mass spectrometry (LC-MS/MS). From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. These values help in ranking compounds and predicting their in vivo clearance. A longer half-life and lower clearance generally suggest higher metabolic stability.

Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical)

| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Mouse | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

Identification and Characterization of Metabolites and Metabolic Pathways

Identifying metabolites is crucial for understanding a drug's disposition and potential for active or toxic byproducts. For a compound like 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, several metabolic pathways are plausible. Phase I metabolism often involves oxidation, which could occur on the benzyl (B1604629) group, the methyl group, or the indole (B1671886) ring itself. For instance, hydroxylation of the benzylic methyl group is a common metabolic route.

Following Phase I reactions, the compound or its metabolites can undergo Phase II conjugation, such as glucuronidation of the carboxylic acid group or any newly formed hydroxyl groups. These reactions increase water solubility and facilitate excretion. Identification of these metabolites is typically performed using high-resolution mass spectrometry after incubation in systems like hepatocytes.

Common metabolic pathways for indole-carboxylic acid derivatives may include:

Oxidation: Hydroxylation of the aromatic rings (indole or benzyl) or the methyl group.

Conjugation: Glucuronidation or sulfation of the carboxylic acid moiety or hydroxylated metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models provide a comprehensive in vivo picture of a drug's journey through the body.

Oral bioavailability (F%) measures the fraction of an orally administered dose that reaches systemic circulation. It is a key parameter for orally delivered drugs. For carboxylic acid-containing compounds, bioavailability can be influenced by factors like solubility and first-pass metabolism in the liver. Studies in species like rats are common, where the compound is administered both intravenously and orally to compare plasma concentration profiles.

Table 2: Representative Pharmacokinetic Parameters in Rats (Hypothetical)

| Parameter | Value |

|---|---|

| Bioavailability (F%) | Data not available |

| Tmax (Time to max concentration) | Data not available |

| Cmax (Max plasma concentration) | Data not available |

Tissue distribution studies reveal where the compound and its metabolites travel and accumulate in the body. This is often investigated using radiolabeled compounds in animal models. The results indicate which organs or tissues (e.g., liver, kidney, brain) are exposed to the drug, which is important for understanding both efficacy and potential toxicity. The acidic nature of the carboxylic acid group can influence distribution, potentially limiting passage across the blood-brain barrier.

This part of ADME profiling determines how the compound and its metabolites are eliminated from the body. The primary routes are typically via urine (renal excretion) and feces (biliary excretion). By analyzing the content of urine and feces collected over time after dosing, the percentage of the dose excreted through each pathway can be quantified. Extensive metabolism often leads to the majority of the drug being excreted as metabolites rather than the unchanged parent compound.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin for acidic compounds, significantly affects its pharmacokinetic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert a pharmacological effect. High plasma protein binding can reduce clearance and increase half-life. This is typically measured in vitro using methods like equilibrium dialysis with plasma from different species. Acidic drugs often exhibit high levels of plasma protein binding (>98%).

Table 3: Representative Plasma Protein Binding Data (Hypothetical)

| Species | % Bound | Unbound Fraction (fu) |

|---|---|---|

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

Advanced Analytical Methodologies for Research on 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

Quantitative LC-MS/MS Methods for Analysis in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govresearchgate.net The high selectivity of this technique, achieved through Multiple Reaction Monitoring (MRM), allows for accurate measurement even in the presence of endogenous interferences. researchgate.netmdpi.com

A typical LC-MS/MS method for an indole (B1671886) derivative involves initial sample preparation to remove proteins and other macromolecules. nih.gov Protein precipitation using organic solvents like acetonitrile (B52724) is a common and effective approach. nih.govresearchgate.net Following sample clean-up, the extract is subjected to chromatographic separation, most frequently using a reversed-phase C18 column, which separates the analyte from other components based on hydrophobicity. nih.govresearchgate.net The separated analyte then enters the mass spectrometer.

In the mass spectrometer, the precursor ion (the protonated or deprotonated molecule of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, ensuring accurate quantification. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response. nih.govresearchgate.net Method validation is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure linearity, accuracy, precision, and stability. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Quantification of an Indole-2-Carboxylic Acid Derivative

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for analyte retention and separation |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the analyte |

| Product Ion (Q3) | Specific fragment ions |

| Collision Energy | Optimized for maximum fragment ion intensity |

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of metabolites of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid and for confirming its chemical structure. mdpi.comyoutube.comnih.gov Unlike tandem mass spectrometry used for quantification, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This level of accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its identification. researchgate.netresearchgate.net

In a typical metabolite identification workflow, a biological sample is analyzed by LC-HRMS. The resulting data is then processed to find potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) relative to the parent drug. Once a potential metabolite is detected, its high-resolution mass spectrum and fragmentation pattern (obtained through tandem HRMS or MS/MS) are used to propose a chemical structure. mdpi.comnih.gov The fragmentation pattern of an indole derivative can provide valuable information about the location of metabolic modifications on the indole ring, the benzyl (B1604629) group, or the carboxylic acid moiety. scirp.orgresearchgate.net

Table 2: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) | Elemental Composition Change |

| Hydroxylation | +15.9949 | +O |

| Glucuronidation | +176.0321 | +C6H8O6 |

| Sulfation | +79.9568 | +SO3 |

| Methylation | +14.0157 | +CH2 |

| Acetylation | +42.0106 | +C2H2O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid and its derivatives. nih.govrsc.orgacs.org It provides detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of connectivity and stereochemistry. In the context of metabolic studies, NMR is particularly valuable for determining the precise location of isotopic labels. rsc.orgopenmedscience.com

Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), are essential for tracing the metabolic fate of a compound. rsc.orgopenmedscience.comchemrxiv.org NMR can readily distinguish between the labeled and unlabeled positions in a molecule, providing definitive evidence of metabolic pathways. openmedscience.com For example, a ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom that has been isotopically enriched. openmedscience.com

Furthermore, NMR can be used for real-time reaction monitoring to study the synthesis of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid or its derivatization. beilstein-journals.org By acquiring NMR spectra at regular intervals during a reaction, it is possible to follow the disappearance of starting materials and the appearance of products, providing valuable kinetic and mechanistic information. beilstein-journals.org

Table 3: Key NMR Techniques and Their Applications

| NMR Experiment | Information Obtained | Application in Research on 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid |

| ¹H NMR | Number, type, and connectivity of hydrogen atoms | Confirmation of the overall structure and purity. |

| ¹³C NMR | Number and type of carbon atoms | Confirmation of the carbon skeleton and identification of labeled positions in isotopic studies. openmedscience.com |

| COSY (Correlation Spectroscopy) | Correlation between coupled protons | Establishing the connectivity of protons within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlation between protons and their directly attached carbons | Assigning proton and carbon signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation between protons and carbons over multiple bonds | Establishing long-range connectivity and confirming the overall structure. |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Ensuring the purity of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid used in research is paramount for obtaining reliable and reproducible data. Advanced chromatographic techniques are employed for both the analytical assessment of purity and the preparative isolation of the compound. mdpi.comjmbfs.org

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. researchgate.netsielc.com A high-resolution HPLC column can separate the target compound from impurities, such as starting materials, byproducts, and degradation products. sielc.com Purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram.

For the isolation of larger quantities of the compound for research purposes, preparative HPLC is often employed. mdpi.com This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect the pure compound. Other isolation techniques that can be utilized for indole derivatives include column chromatography on silica (B1680970) gel or other stationary phases, and thin-layer chromatography (TLC). mdpi.comjmbfs.orgsciepub.com In cases where the compound is chiral, specialized chiral chromatography techniques may be necessary to separate the enantiomers. nih.gov

Table 4: Comparison of Chromatographic Techniques for Purity Assessment and Isolation

| Technique | Principle | Primary Use | Advantages | Limitations |

| Analytical HPLC | Differential partitioning between a mobile and stationary phase | Purity assessment and quantification | High resolution, high sensitivity, quantitative | Small sample capacity |

| Preparative HPLC | Same as analytical HPLC, but on a larger scale | Isolation of pure compound | High purity of isolated material | More expensive, lower throughput |

| Column Chromatography | Adsorption or partition chromatography on a packed column | Purification of reaction mixtures | Large sample capacity, relatively inexpensive | Lower resolution than HPLC |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material | Reaction monitoring and preliminary purity assessment | Fast, simple, inexpensive | Not quantitative, lower resolution |

Future Research Directions and Therapeutic Potential of 1 Benzyl 6 Methyl 1h Indole 2 Carboxylic Acid

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The synthesis of indole-2-carboxylic acid derivatives is a well-established area of organic chemistry, yet opportunities for novel and more efficient synthetic pathways for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid likely exist. Future research could focus on the development of innovative synthetic methods that offer higher yields, greater purity, and more environmentally benign reaction conditions.

Furthermore, a systematic derivatization strategy will be crucial in exploring the structure-activity relationship (SAR) of this molecule. By modifying the core structure at various positions—such as the benzyl (B1604629) group, the methyl group on the indole (B1671886) ring, and the carboxylic acid moiety—researchers can generate a library of related compounds. This library would be instrumental in identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 1: Potential Derivatization Strategies for 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

| Modification Site | Potential Modifications | Desired Outcome |

| Benzyl Group | Substitution with different functional groups (e.g., halogens, nitro groups, methoxy groups) on the phenyl ring. | Modulate lipophilicity and electronic properties to enhance target binding. |

| Indole Nitrogen | Replacement of the benzyl group with other alkyl or aryl substituents. | Investigate the role of the N-substituent in biological activity. |

| 6-Methyl Group | Replacement with other alkyl groups or functional moieties. | Probe the steric and electronic requirements at this position for target interaction. |

| 2-Carboxylic Acid | Esterification, amidation, or conversion to other bioisosteres. | Improve metabolic stability, cell permeability, and oral bioavailability. |

Identification of Novel Biological Targets and Therapeutic Indications based on Mechanistic Insights

Given that many indole-2-carboxylic acid derivatives exhibit a range of biological activities, a primary focus of future research will be to identify the specific molecular targets of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid. High-throughput screening against a panel of known biological targets, such as enzymes and receptors, could reveal initial leads.